
Naphthalene, 2-(phenylethynyl)-
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Overview
Description
2-(Phenylethynyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a phenylethynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)naphthalene typically involves the Sonogashira cross-coupling reaction. This method employs palladium catalysts and copper co-catalysts to couple 2-bromonaphthalene with phenylacetylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 2-(Phenylethynyl)naphthalene are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors and recyclable catalysts.
Chemical Reactions Analysis
Radical-Mediated Addition Reactions
The phenylethynyl radical (C₆H₅CC- ), a key intermediate in forming 2-(phenylethynyl)naphthalene, reacts with unsaturated hydrocarbons under single-collision conditions. For example:
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Allene (H₂CCCH₂) : The radical adds to the C1 carbon of allene, forming a C₁₁H₉ intermediate that decomposes via hydrogen loss to yield 3,4-pentadien-1-yn-1-ylbenzene (C₆H₅CCCHCCH₂) .
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Methylacetylene (CH₃CCH) : Similar addition produces 1-phenyl-1,3-pentadiyne (C₆H₅CCCCCH₃) .
Key Data
Reactant | Product | Reaction Energy (kJ/mol) | Mechanism |
---|---|---|---|
Allene | 3,4-pentadien-1-yn-1-ylbenzene | -110 ± 11 | Barrierless addition + H loss |
Methylacetylene | 1-phenyl-1,3-pentadiyne | -130 ± 13 | Barrierless addition + H loss |
These reactions occur via long-lived intermediates with lifetimes exceeding rotational periods, confirmed by crossed molecular beams and DFT calculations .
Electrophilic Cyclization
2-(phenylethynyl)naphthalene derivatives can form fused polyaromatic systems. For instance:
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Iodocyclization : Treatment of ethynyl precursors with I₂/NaHCO₃ in acetonitrile yields iodonaphthalenes via 6-endo-dig cyclization with regioselectivity (>75% yield) .
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Acid-Catalyzed Cyclization : Brønsted acids (e.g., triflic acid) promote cyclization to naphtho[b]furans or naphtho[b]pyrroles .
Example Pathway
text2-(Phenylethynyl)acetophenone + Amine → 2-Aminonaphthalene Derivatives (e.g., 218–222) [5]
Hydrogen Abstraction and Aromatic Substitution
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Vinylacetylene Reactions : The phenylethynyl radical reacts with vinylacetylene (C₄H₄) to form naphthalene (C₁₀H₈) + H- , suggesting a pathway for PAH growth in combustion environments .
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Electrophilic Aromatic Substitution (EAS) : The naphthalene core undergoes nitration, sulfonation, or halogenation at the α-position due to electron-rich ethynyl groups directing electrophiles .
Stability and Reactivity Trends
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Thermal Stability : Decomposes above 300°C, forming benzene derivatives and carbonaceous residues.
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Radical Stability : The ethynyl group stabilizes adjacent radicals, facilitating H-abstraction reactions .
Computational Insights
Scientific Research Applications
2-(Phenylethynyl)naphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(Phenylethynyl)naphthalene largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, its derivatives might inhibit certain enzymes involved in cancer cell proliferation. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
- 2-(Phenylethynyl)benzene
- 2-(Phenylethynyl)anthracene
- 2-(Phenylethynyl)phenanthrene
Comparison: 2-(Phenylethynyl)naphthalene is unique due to its naphthalene core, which provides distinct electronic properties compared to benzene or anthracene derivatives. The naphthalene ring offers a larger π-system, which can enhance interactions in electronic applications. Additionally, the position of the phenylethynyl group can influence the compound’s reactivity and stability .
Biological Activity
Naphthalene, 2-(phenylethynyl)-, also known as 2-(2-phenylethynyl)naphthalene, is a compound that has garnered attention for its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 23975-17-9
- Molecular Formula : C18H12
- Molecular Weight : 228.3 g/mol
- IUPAC Name : 2-(2-phenylethynyl)naphthalene
- Canonical SMILES : C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=C2
The biological activity of naphthalene, 2-(phenylethynyl)-, is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that its derivatives may inhibit certain enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. Additionally, the compound's electronic properties may enhance its interactions with cellular targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Studies have shown that naphthalene derivatives exhibit significant anticancer activity. For instance, a study indicated that compounds with similar structures modulate retinoic acid receptor subtypes, which play a crucial role in cell differentiation and proliferation. Some derivatives were identified as potent antagonists of RARα, which is implicated in various cancers .
Antimicrobial Activity
Research into the antimicrobial properties of naphthalene derivatives suggests that they may possess efficacy against certain pathogens. The specific mechanisms often involve the disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
Neuroprotective Effects
Emerging studies suggest that naphthalene derivatives could have neuroprotective effects. They may influence neurotransmitter systems and modulate receptor activity in the brain, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Efficacy :
- In vitro tests showed that certain naphthalene derivatives exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents.
- Neuropharmacological Applications :
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-(Phenylethynyl)benzene | Aromatic Hydrocarbon | Moderate anti-inflammatory properties |
2-(Phenylethynyl)anthracene | Polycyclic Aromatic Hydrocarbon | Anticancer properties through different pathways |
2-(Phenylethynyl)phenanthrene | Polycyclic Aromatic Hydrocarbon | Potential neuroprotective effects |
Properties
CAS No. |
23975-17-9 |
---|---|
Molecular Formula |
C18H12 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C18H12/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H |
InChI Key |
YWYQOEKJHFVGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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